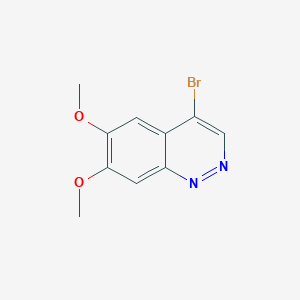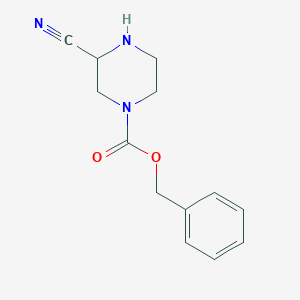
3-ヨード-5-(トリフルオロメチル)ベンズアルデヒド
概要
説明
3-Iodo-5-(trifluoromethyl)benzaldehyde is a chemical compound with the CAS Number: 868166-28-3 . It has a molecular weight of 300.02 . The IUPAC name for this compound is 3-iodo-5-(trifluoromethyl)benzaldehyde .
Molecular Structure Analysis
The InChI code for 3-Iodo-5-(trifluoromethyl)benzaldehyde is 1S/C8H4F3IO/c9-8(10,11)6-1-5(4-13)2-7(12)3-6/h1-4H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
3-Iodo-5-(trifluoromethyl)benzaldehyde is a solid at room temperature .科学的研究の応用
医薬品化学
医薬品化学において、3-ヨード-5-(トリフルオロメチル)ベンズアルデヒドは、さまざまな医薬品化合物の合成に使用されます。 トリフルオロメチル基は、医薬品の代謝安定性とバイオアベイラビリティを向上させることが知られています 。この化合物は、酵素阻害剤の設計における前駆体として使用でき、ヨウ素原子はクロスカップリング反応によってさらに官能基化に使用できます。
有機合成
この化学物質は、有機合成において汎用性の高い構成要素として機能します。 それは、求核置換反応や鈴木カップリングを含むさまざまな有機反応を受け、複雑な有機分子を生成することができます 。有機金属試薬との反応性は、新しい炭素-炭素結合を形成するために特に役立ちます。
材料科学
材料科学において、3-ヨード-5-(トリフルオロメチル)ベンズアルデヒドは、新規材料の開発に使用されます。 ポリマーや小分子フレームワークへの組み込みにより、分解に対する耐性や熱安定性の向上などのユニークな物理的特性を与えることができます .
分析化学
分析化学者は、3-ヨード-5-(トリフルオロメチル)ベンズアルデヒドをさまざまな分析技術における標準物質または試薬として使用します。 その独特の分光学的シグネチャーは、複雑な混合物中の化合物の定量と識別に役立ちます .
環境科学
環境科学におけるこの化合物の役割は、大気化学や環境汚染物質の研究における使用に関連しています。 その揮発性により、大気質と大気中の有機化合物の挙動を研究することができます .
生化学
生化学において、3-ヨード-5-(トリフルオロメチル)ベンズアルデヒドは、生体分子の修飾に使用され、生物学的プロセスの研究を支援します。 ヨウ素部分は、特にラジオ標識に役立ち、これは生物学的システムにおける化合物の分布を追跡するために不可欠です .
薬理学
薬理学研究では、この化合物を創薬および開発に使用します。その構造的特徴は、潜在的な治療効果を持つ薬剤候補の合成に役立ちます。 特にトリフルオロメチル基は、薬理作用物質の効力と選択性の向上に関連しています .
化学工学
化学工学において、3-ヨード-5-(トリフルオロメチル)ベンズアルデヒドは、プロセス開発と最適化に関与しています。 その予測可能な反応性プロファイルにより、複雑な化学製品のスケーラブルな合成経路の開発に適しています .
Safety and Hazards
This compound may cause respiratory irritation, be harmful if swallowed, cause skin irritation, and cause serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, wash all exposed external body areas thoroughly after handling, do not eat, drink or smoke when using this product, and wear protective gloves, protective clothing, eye protection, and face protection .
生化学分析
Biochemical Properties
3-Iodo-5-(trifluoromethyl)benzaldehyde plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as hydroxylamine and hydrazine, facilitating the formation of oximes and hydrazones through nucleophilic addition reactions
Cellular Effects
The effects of 3-Iodo-5-(trifluoromethyl)benzaldehyde on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, 3-Iodo-5-(trifluoromethyl)benzaldehyde exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Iodo-5-(trifluoromethyl)benzaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient conditions but may degrade over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular viability and function, highlighting the importance of monitoring its temporal effects.
Dosage Effects in Animal Models
The effects of 3-Iodo-5-(trifluoromethyl)benzaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular processes. At higher doses, it can induce toxic or adverse effects, such as oxidative stress and cellular damage . Understanding the dosage-dependent effects of the compound is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
3-Iodo-5-(trifluoromethyl)benzaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation and reduction reactions, leading to the formation of metabolites that may have distinct biological activities . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 3-Iodo-5-(trifluoromethyl)benzaldehyde within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity and potential therapeutic effects.
Subcellular Localization
3-Iodo-5-(trifluoromethyl)benzaldehyde exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications
特性
IUPAC Name |
3-iodo-5-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IO/c9-8(10,11)6-1-5(4-13)2-7(12)3-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMQAIQRWGFACA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)I)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696874 | |
| Record name | 3-Iodo-5-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868166-28-3 | |
| Record name | 3-Iodo-5-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodo-5-(trifluoromethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1503363.png)


![methyl 6-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1503382.png)
![7-Methoxy-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1503384.png)
![7-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1503393.png)



![6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1503401.png)


![Tert-butyl 2-[(dimethylamino)methyl]piperidine-1-carboxylate](/img/structure/B1503430.png)

